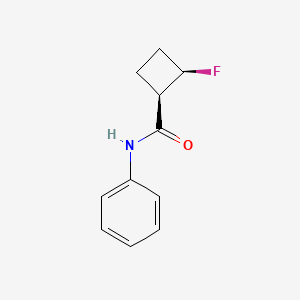
rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide is a chiral compound with potential applications in various fields of scientific research. The compound’s structure features a cyclobutane ring substituted with a fluorine atom and a phenyl group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a fluorinating agent and subsequent amide formation with aniline. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the cyclization and fluorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-quality compounds suitable for research and development .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted cyclobutane derivatives. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .
Scientific Research Applications
rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a ligand for various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(trifluoromethyl)cyclopropyl]methyl methanesulfonate
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H12FNO/c12-10-7-6-9(10)11(14)13-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
LEQOPAZYPBEAHQ-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C(=O)NC2=CC=CC=C2)F |
Canonical SMILES |
C1CC(C1C(=O)NC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)

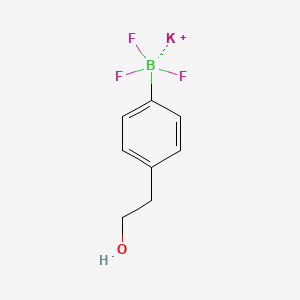
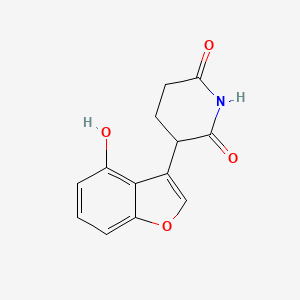
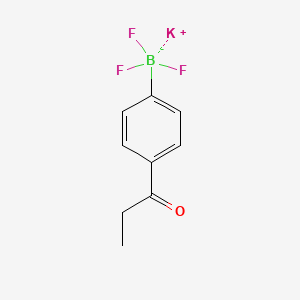
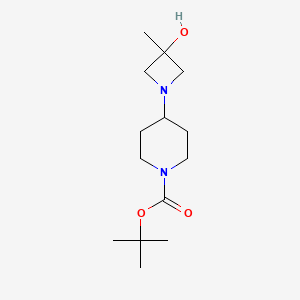
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
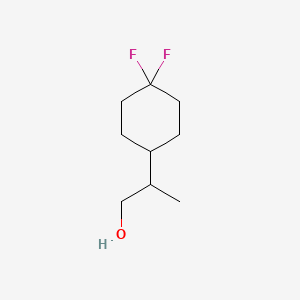
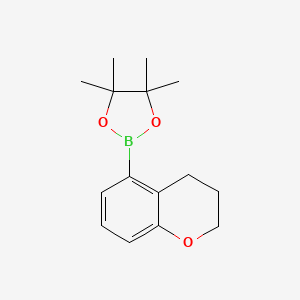
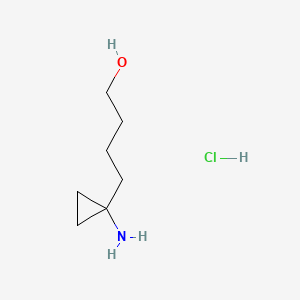
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)
